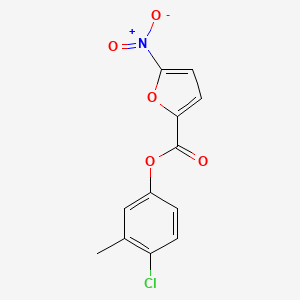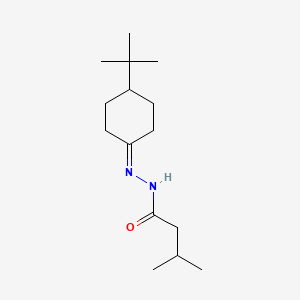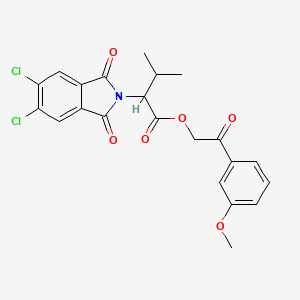
4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate is a compound that belongs to the class of nitrofurans, which are known for their diverse biological activities This compound features a nitrofuran ring, which is a furan ring substituted with a nitro group, and an ester linkage to a 4-chloro-3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with 4-chloro-3-methylphenol. The reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The esterification process may also involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate involves its interaction with biological targets, leading to its antimicrobial effects. The nitrofuran moiety can undergo reduction within microbial cells, generating reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar structure but with a methyl ester group instead of the 4-chloro-3-methylphenyl group.
2-Acetyl-5-nitrofuran: Contains an acetyl group instead of the ester linkage.
N-(5-acetyl-2-nitrofuran-3-yl)acetamide: Features an acetamide group in place of the ester linkage
Uniqueness
4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate is unique due to its specific ester linkage to a 4-chloro-3-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives .
Propiedades
Fórmula molecular |
C12H8ClNO5 |
|---|---|
Peso molecular |
281.65 g/mol |
Nombre IUPAC |
(4-chloro-3-methylphenyl) 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C12H8ClNO5/c1-7-6-8(2-3-9(7)13)18-12(15)10-4-5-11(19-10)14(16)17/h2-6H,1H3 |
Clave InChI |
YSSSXXWTUOODDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-6-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12467712.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12467725.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12467726.png)

![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B12467736.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12467753.png)
![N-(2,4-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12467756.png)
![4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B12467760.png)


![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12467779.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)
![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)

